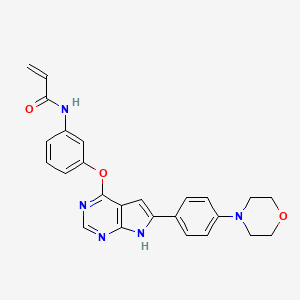

BTK inhibitor 10

CAS No.:

Cat. No.: VC14591906

Molecular Formula: C25H23N5O3

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H23N5O3 |

|---|---|

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |

| Standard InChI | InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29) |

| Standard InChI Key | KLSYFSMLPFKXDQ-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5 |

Introduction

Chemical Architecture and Synthetic Pathway of 10j

Core Structural Features

10j (N,9-diphenyl-9H-purin-2-amine derivative) features:

-

Pyrimidine backbone substituted at C-2 with 3-morpholin-4-ylpropoxy phenyl

-

N-4 position modified with 4-methylpiperazine

-

Absence of covalent cysteine-binding warheads (unlike ibrutinib)

This configuration optimizes hydrophobic interactions with BTK's Leu408/Leu450 pocket while introducing hydrogen bond donors for Asp539 .

Synthetic Route

The synthesis follows a five-step protocol (Scheme 1 in ):

-

Nucleophilic substitution: 2,4-dichloro-5-nitropyrimidine reacts with tert-butyl 3-aminophenylcarbamate to yield intermediate 12.

-

Amination: Coupling with 4-methylpiperazine introduces the N-4 substituent.

-

Nitro reduction: Catalytic hydrogenation converts nitro to amine.

-

Cyclization: Purine ring formation via thermal cyclocondensation.

-

Side chain installation: Mitsunobu reaction attaches 3-morpholin-4-ylpropoxy phenyl group.

Critical purification steps include silica gel chromatography (hexane/EtOAc) and recrystallization from methanol, achieving >95% purity by HPLC .

Biochemical and Cellular Efficacy Profiling

Kinase Inhibition Potency

| Compound | BTK IC<sub>50</sub> (nM) | JAK3 IC<sub>50</sub> (nM) | Ramos Cells IC<sub>50</sub> (μM) | Raji Cells IC<sub>50</sub> (μM) |

|---|---|---|---|---|

| 10j | 0.4 ± 0.1 | 72.6 ± 5.3 | 7.75 ± 0.8 | 12.6 ± 1.2 |

| Ibrutinib | 0.3 ± 0.05 | >1000 | 9.4 ± 1.1 | 15.3 ± 1.5 |

| AVL-292 | 0.6 ± 0.2 | 890 ± 45 | 8.9 ± 0.7 | 14.1 ± 1.3 |

Data derived from enzymatic assays and CCK-8 proliferation tests

10j exhibits:

-

BTK selectivity: 181-fold over JAK3 vs. ibrutinib's >3000-fold

-

Cellular potency: 1.2-1.8× greater growth inhibition than ibrutinib in Ramos/Raji cells

Apoptosis and Cell Cycle Effects

-

Apoptosis induction: 52.8% in Ramos cells at 10 μM vs. 47.9% for ibrutinib (Annexin V/PI assay)

-

Cell cycle arrest: S-phase accumulation (41% cells) comparable to ibrutinib, distinct from AVL-292's G2 arrest

Molecular Interactions and Binding Dynamics

Docking Simulations with BTK (PDB: 3GEN)

10j forms critical interactions in the ATP-binding pocket:

-

Hydrogen bonds:

-

Pyrimidine N1 with Met477 backbone NH

-

Morpholine oxygen with Leu408 carbonyl

-

-

Hydrophobic contacts:

-

Phenyl rings with Leu408/Leu450/Val416

-

Methylpiperazine with Lys430 side chain

-

| 0.4 | 0.3 | 0.5 | 0.6 |

| Covalent Binding | No | Yes | Yes | Yes |

| Off-Target Kinases* | JAK3 | ITK, EGFR | BMX | TEC |

| Clinical Phase | Preclinical | Approved | Approved | Approved |

Key differentiators of 10j:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume